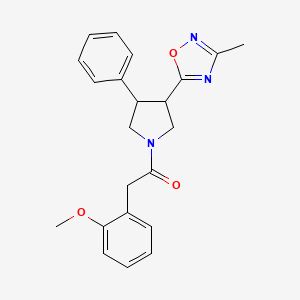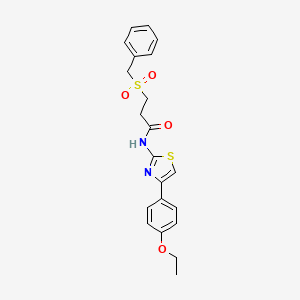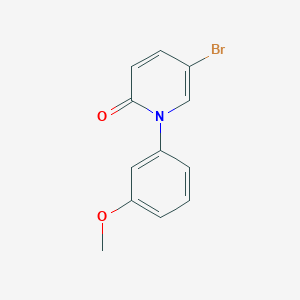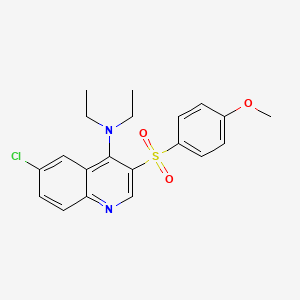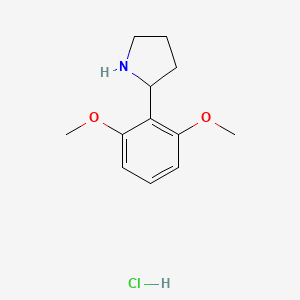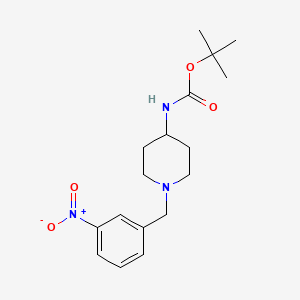
tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate
Übersicht
Beschreibung
“tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C17H25N3O4 . It has an average molecular weight of 335.4 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a common structural motif in many pharmaceuticals and other organic compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis and chemical properties of tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate derivatives have been extensively studied to enhance their application in the development of pharmaceutical compounds and in the field of organic chemistry. For instance, the process development and pilot-plant synthesis of related compounds show the scale-up of efficient synthesis methods, highlighting the practicality of these chemicals in industrial applications (Li et al., 2012). These methodologies are crucial for producing high-purity compounds that can serve as intermediates in the manufacture of pharmaceuticals and other chemicals.
Applications in Drug Development
Compounds structurally related to this compound have been investigated for their potential in drug development, particularly as intermediates or as core structures for the synthesis of more complex molecules with therapeutic potential. For example, the synthesis, characterization, and biological evaluation of certain cyclometalated Rh(III) and Ir(III) complexes involving similar structural motifs demonstrate their utility in medicinal chemistry, offering pathways to new treatments (Mukhopadhyay et al., 2015).
Material Science and Catalysis
The derivatives of this compound find applications in material science and catalysis, contributing to the development of novel materials and catalysts. The stabilization of redox states and enhanced catalytic activity in certain complexes based on structural analogs underscore their significance in catalytic processes and the design of functional materials (Arion et al., 2013).
Antioxidant and Stabilization Properties
Research on the synergism of stable nitroxyl radicals and amines during the oxidation process of motor fuels and oils at increased temperatures reveals that compounds structurally similar to this compound can act as antioxidants, indicating their potential in improving the stability and performance of industrial materials (Vasylkevych et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)18-14-7-9-19(10-8-14)12-13-5-4-6-15(11-13)20(22)23/h4-6,11,14H,7-10,12H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPJULZEPRQBDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

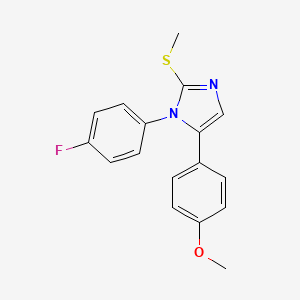
![Ethyl 2-[(2-(2-thienyl)benzimidazol)-6-yl]-4-methylthiazole-5-carboxylate](/img/structure/B2979909.png)
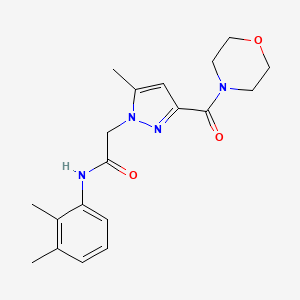
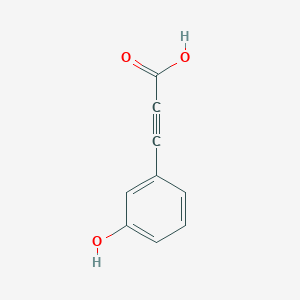


![4-phenyl-2-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2979917.png)
